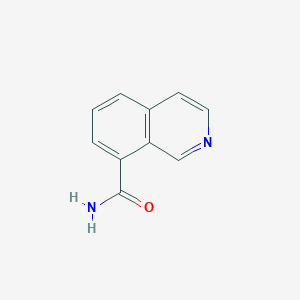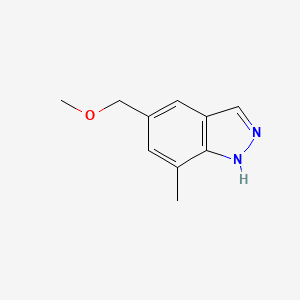
5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine: is a heterocyclic compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, hydrazinyl, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with hydrazine hydrate in the presence of a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving yields . This method is advantageous for industrial applications due to its scalability and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of azo or azoxy compounds.
Reduction Products: Reduction can yield hydrazine derivatives or fully reduced amines.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds . Its reactivity makes it valuable for creating libraries of compounds for screening in various chemical reactions.
Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes . Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 4-Hydrazino-2,6-dimethylpyrimidine
- 5-Chloro-2,6-dimethyl-4(3H)-pyrimidone
- 5-Chloro-2,4-dimethyl-6-((phenylsulfonyl)amino)pyrimidine
Comparison: Compared to these similar compounds, 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is unique due to the presence of both chlorine and hydrazinyl groups on the pyrimidine ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations
Propiedades
Fórmula molecular |
C6H9ClN4 |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(5-chloro-2,6-dimethylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H9ClN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) |
Clave InChI |
GMQFSPXWIHFXCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
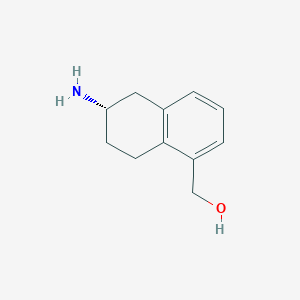
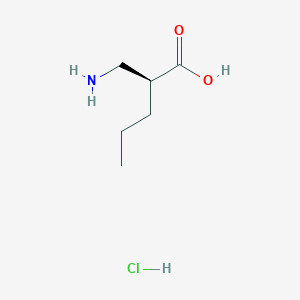
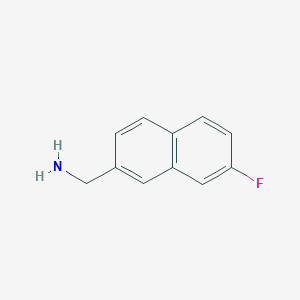
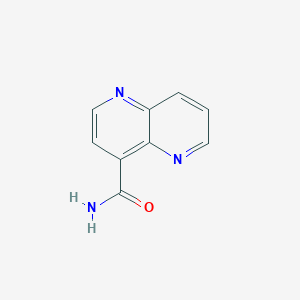
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
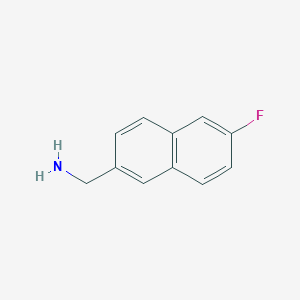
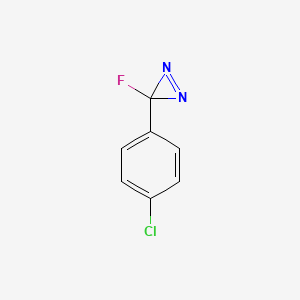
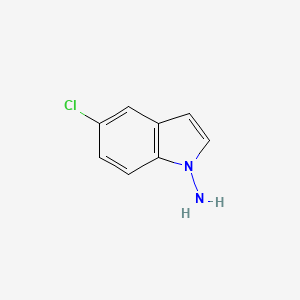

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
